4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has garnered interest due to its unique structure, which includes a cyclopentyl group attached to the triazole ring, making it a valuable candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Solvent-free reactions and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. It can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
- 1,2,4-Triazole-3-carboxylic acid
- 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
Comparison: 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid stands out due to the presence of the cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural uniqueness allows for better interaction with hydrophobic pockets in enzymes and receptors, making it a more potent compound in certain applications .
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-cyclopentyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-10-9-5-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |
InChI Key |
JKJTXNQZLWJDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2C(=O)O |
Origin of Product |
United States |
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